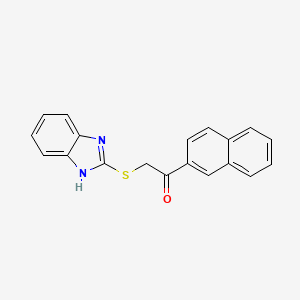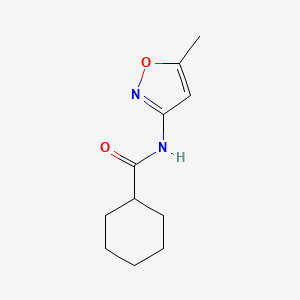
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound is also known as FMeOx, and it belongs to the class of oxadiazoles. The compound has been synthesized by various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to modulate the activity of ion channels, specifically the GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, the compound has been found to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders. The compound has also been found to have anticonvulsant activity, which may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of the compound. Another potential direction is the study of the compound's potential applications in the field of material science, specifically in the development of OLEDs. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
合成法
There are various methods available for the synthesis of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 4-fluorobenzohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using a dehydrating agent such as phosphorous oxychloride to give 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.
科学的研究の応用
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. The compound has been found to possess antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, the compound has been found to have potential applications in the field of material science, specifically in the development of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQXZMMAGTBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)

![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)

